

Spectroscopic Analysis of 2,2,3,3-Tetramethylpentane: A Technical Guide

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Compound of Interest

Compound Name: 2,2,3,3-Tetramethylpentane

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,2,3,3-tetramethylpentane**, catering to researchers, scientists, and professionals in drug development. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR spectra for **2,2,3,3-tetramethylpentane** are not readily available in open-access databases, the expected proton (¹H) and carbon-13 (¹³C) NMR data can be reliably predicted based on the molecule's structure and established spectroscopic principles for alkanes.

1.1. Predicted ¹H NMR Data

The ¹H NMR spectrum of **2,2,3,3-tetramethylpentane** is anticipated to be simple, reflecting the high symmetry of the molecule. Protons in alkanes typically resonate in the upfield region of the spectrum, generally between 0.5 and 2.0 ppm.

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
-CH ₂ -CH ₃	~1.3	Quartet	2H
-C(CH ₃) ₂ -C(CH ₃) ₂ -	~1.0	Singlet	12H
-CH ₂ -CH ₃	~0.9	Triplet	3H

1.2. Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show distinct signals for each chemically non-equivalent carbon atom.

Carbon	Predicted Chemical Shift (δ , ppm)
C-CH ₃ (Quaternary)	35-45
-C(CH ₃) ₂ -C(CH ₃) ₂ - (Quaternary)	40-50
-CH ₂ -CH ₃	25-35
-C(CH ₃) ₂ -C(CH ₃) ₂ -	20-30
-CH ₂ -CH ₃	8-15

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of **2,2,3,3-tetramethylpentane** is characterized by absorptions corresponding to C-H stretching and bending vibrations, as is typical for alkanes.[\[1\]](#)

Wavenumber (cm ⁻¹)	Vibration Mode
2970-2850	C-H stretch
1470-1450	C-H bend (scissoring)
1390-1365	C-H rock (methyl)

Mass Spectrometry (MS)

The electron ionization mass spectrum of **2,2,3,3-tetramethylpentane** shows a characteristic fragmentation pattern for a highly branched alkane. The molecular ion peak is often of low abundance.[2][3]

m/z	Proposed Fragment
128	$[\text{C}_9\text{H}_{20}]^+$ (Molecular Ion)
113	$[\text{C}_8\text{H}_{17}]^+$
99	$[\text{C}_7\text{H}_{15}]^+$
71	$[\text{C}_5\text{H}_{11}]^+$
57	$[\text{C}_4\text{H}_9]^+$ (Base Peak)
43	$[\text{C}_3\text{H}_7]^+$
29	$[\text{C}_2\text{H}_5]^+$

The fragmentation is dominated by the formation of stable tertiary carbocations. The base peak at m/z 57 corresponds to the highly stable tert-butyl cation.

Experimental Protocols

4.1. NMR Spectroscopy

A general protocol for obtaining NMR spectra of an alkane like **2,2,3,3-tetramethylpentane** is as follows:

- Sample Preparation:
 - For ^1H NMR, dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3).
 - For ^{13}C NMR, a higher concentration of 50-100 mg is recommended.
 - Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube.

- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity.
 - Acquire the spectrum using standard pulse sequences. For ^1H NMR, a 30-45° pulse angle with a relaxation delay of 1-2 seconds is typical.
- Data Processing:
 - Apply a Fourier transform to the free induction decay (FID).
 - Perform phase and baseline corrections.
 - Integrate the signals to determine the relative number of protons for each resonance.

4.2. Infrared (IR) Spectroscopy

For a liquid sample like **2,2,3,3-tetramethylpentane**, the IR spectrum can be obtained using the following methods:

- Neat Sample (Salt Plates):
 - Place a drop of the liquid sample between two polished salt plates (e.g., NaCl or KBr).
 - Mount the plates in the spectrometer's sample holder.
- Attenuated Total Reflectance (ATR):
 - Place a drop of the sample directly onto the ATR crystal.
 - Acquire the spectrum. This method is often simpler and requires less sample preparation.

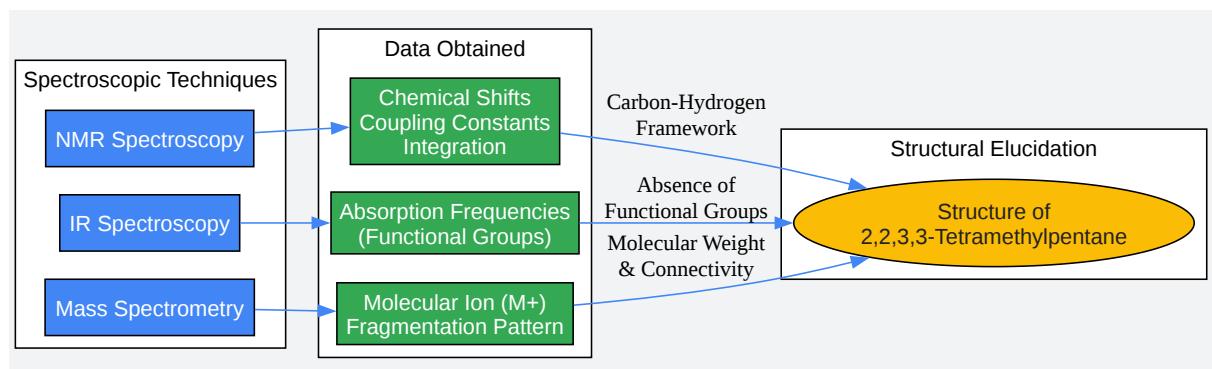
The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} .

4.3. Mass Spectrometry

A standard procedure for obtaining an electron ionization (EI) mass spectrum is as follows:

- Sample Introduction:
 - Introduce a small amount of the volatile sample into the mass spectrometer, often via a gas chromatography (GC) system which separates the sample from any impurities.
- Ionization:
 - In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and fragment ions.
- Mass Analysis:
 - The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection:
 - An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum.

Visualization of Spectroscopic Workflow



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Caption: Workflow for the structural elucidation of **2,2,3,3-tetramethylpentane** using spectroscopic methods.

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References

- 1. Pentane, 2,2,3,3-tetramethyl- [webbook.nist.gov]
- 2. Pentane, 2,2,3,3-tetramethyl- [webbook.nist.gov]
- 3. Pentane, 2,2,3,3-tetramethyl- [webbook.nist.gov]
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